2-Fluoren-9-ylidenemethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-Fluoren-9-ylidenemethylthiophene” is characterized by a thiophene ring which is disordered by rotation of 180° about the linking C—C bond . The site occupancies of the major and minor components of the disordered ring are 0.900 (3) and 0.100 (3), respectively .
Scientific Research Applications
Redox Potentials and Aromaticity
The electronic and structural properties of 9-(1,3-dithiol-2-ylidene)fluorene derivatives, including their redox behavior, have been extensively studied. These compounds exhibit strong two-electron donating capabilities, with the oxidation potentials being significantly influenced by the electronic structure of the oxidized state. Notably, the aromatic nature of certain cation states contributes to the stability of these states, affecting the redox characteristics of the molecules. This interplay between electronic and structural properties highlights the potential of such compounds in electronic applications (Amriou et al., 2006).
Optical Characteristics and Structural Adjustments
Oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been the focus of both spectral measurements and theoretical studies. These compounds display broad absorption and fluorescence spectra without a distinct vibrational structure, indicating limited geometrical changes upon optical excitation. The materials demonstrate notable fluorescence and are characterized by medium-large Stokes shifts, suggesting potential applications in optoelectronics and photonics (Lukes et al., 2007).
Electrochemical and Photovoltaic Applications
A series of molecules with a fluorenone central unit symmetrically coupled to different oligothiophene segments have been designed for use in bulk-heterojunction photovoltaic cells. These molecules exhibit a new band due to intramolecular charge transfer, extending the absorption spectral range and making them suitable as electron donors in photovoltaic devices. The photovoltaic properties of these materials, including their power conversion efficiencies, highlight their potential in solar cell applications (Lincker et al., 2008).
Intramolecular Interactions and Stability
The stability and intramolecular interactions of 9-fluorenyl carbocations have been studied, revealing the potential for hydride migration under certain conditions. This study provides insights into the reactivity and stability of fluorenyl-based compounds, which are relevant for their application in various chemical processes (Mladenova et al., 2001).
properties
IUPAC Name |
2-(fluoren-9-ylidenemethyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBPSLHTWGNSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650144 |
Source
|
Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoren-9-ylidenemethylthiophene | |
CAS RN |
843638-98-2 |
Source
|
Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.